(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Description
The compound is related to a series of Donor–π–Acceptor–π–Donor compounds based on a 2H-benzo[d][1,2,3]triazole core . These compounds have been characterized and tested in organic field-effect transistors (OFETs). The electronic and molecular structures were elucidated through optical and vibrational spectroscopy .
Scientific Research Applications
Synthesis and Biological Activities
Novel Heterocyclic Compounds Synthesis : A study by Abu‐Hashem et al. (2020) details the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the versatility of heterocyclic chemistry in drug development. These compounds exhibited COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the potential of similar structures in medicinal applications (Abu‐Hashem et al., 2020).
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel triazole derivatives with significant antimicrobial activities. This suggests that compounds with similar moieties, such as morpholinosulfonyl benzamide structures, could be explored for antimicrobial applications (Bektaş et al., 2007).
Glucosidase Inhibitors and Antioxidant Activity : Özil et al. (2018) developed benzimidazole derivatives containing piperazine or morpholine skeleton, which demonstrated significant glucosidase inhibitory and antioxidant activities. This indicates the potential of incorporating morpholino groups into therapeutic agents targeting metabolic disorders or oxidative stress (Özil et al., 2018).
Chemical Synthesis and Mechanistic Studies
- Complex Heterocyclic Synthesis : Research by Guleli et al. (2019) on the synthesis of naphthyridine and isoxazole derivatives via a one-pot method underscores the complexity and potential of heterocyclic chemistry in creating diverse and biologically relevant molecules. Such methodologies could be applied to synthesize and modify compounds similar to "(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(morpholinosulfonyl)benzamide" for various scientific applications (Guleli et al., 2019).
Properties
IUPAC Name |
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-22-15-10-16-17(29-12-28-16)11-18(15)30-20(22)21-19(24)13-2-4-14(5-3-13)31(25,26)23-6-8-27-9-7-23/h2-5,10-11H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBFUMHUHPYTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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